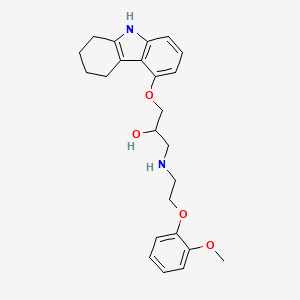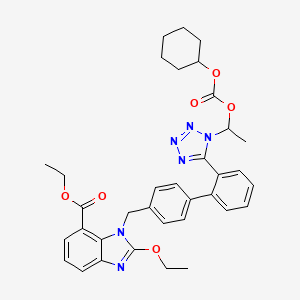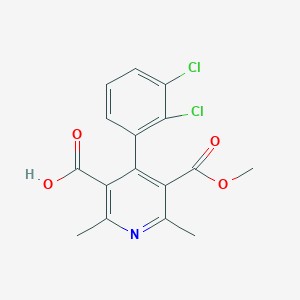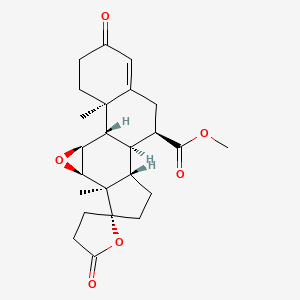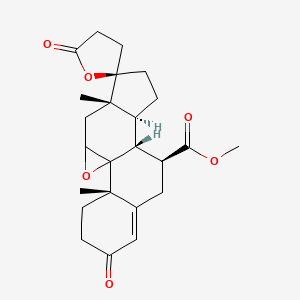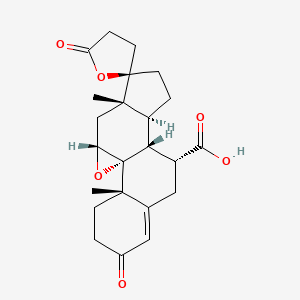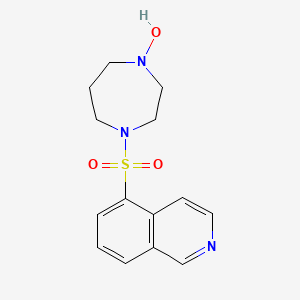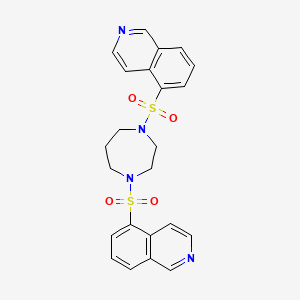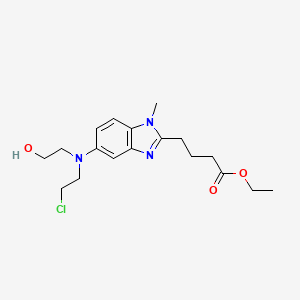
Bendamustine Related Impurity 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bendamustine Related Impurity 5 is an impurity of bendamustine, a pharmaceutical designed to treat chronic lymphocytic leukemia and non-Hodgkin lymphoma . It has a molecular formula of C18H26ClN3O3 and a molecular weight of 367.88 .
Molecular Structure Analysis
The molecular structure of Bendamustine Related Impurity 5 includes a benzimidazole ring, an active nitrogen mustard fragment, and a residue of butanoic acid . The InChI key is HYJTZPVNEXQTBH-UHFFFAOYSA-N .Chemical Reactions Analysis
Bendamustine and its related impurities, including Impurity 5, have been analyzed using high-performance liquid chromatography (HPLC) methods . These methods allow for the separation and quantification of bendamustine and its impurities.Physical And Chemical Properties Analysis
Bendamustine Related Impurity 5 is described as a colorless to off-white semi-solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
1. Stability-Indicating LC Method for the Estimation of Bendamustine Hydrochloride and its Related Impurities
- Summary of Application: This research developed and validated a high-performance liquid chromatography method for quantifying impurities (process-related and degradants) and the assay determination of Bendamustine hydrochloride .
- Methods of Application: A chromatographic separation of Bendamustine and its impurities was achieved with an Inertsil ODS-2 analytical column, using gradient elution with a mixture of water and trifluoroacetic acid and acetonitrile . The instrumental settings included a flow rate of 1.0 mL/min, column temperature of 27°C, and a detector wavelength of 233 nm .
- Results: The developed method was validated for parameters such as precision, accuracy, linearity, limit of detection, limit of quantification, ruggedness, and robustness .
2. Stability of Bendamustine Solutions
- Summary of Application: This study investigated the stability of Bendamustine solutions, focusing on the influence of Sodium Chloride concentration, temperature, and container .
- Methods of Application: A stability-indicating High Performance Liquid Chromatography method with Diode Array Detection was used . Solutions were stored at room temperature and at 2–8°C for 7 days .
- Results: The reconstituted solution at 2.5 mg/mL was stable for only 2 hours at room temperature and 8 hours at 2–8°C . The stability of diluted solutions was in accordance with the manufacturer’s recommendations .
3. Synthesis of a Potential Bendamustine Deschloro Dimer Impurity
- Summary of Application: This research focused on the synthesis of a potential Bendamustine deschloro dimer impurity .
- Methods of Application: The study involved the preparation of benzyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate .
- Results: The paper does not provide specific results or outcomes. For detailed results, it would be best to refer to the original research paper .
4. Bendamustine Impurities in Alkylating Agents
Propriétés
IUPAC Name |
ethyl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-3-25-18(24)6-4-5-17-20-15-13-14(7-8-16(15)21(17)2)22(10-9-19)11-12-23/h7-8,13,23H,3-6,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJTZPVNEXQTBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)
